molecular formula C9H13IN2O6 B12298647 Uridine,2'-deoxy-5-iodo-, monohydrate (8CI,9CI)

Uridine,2'-deoxy-5-iodo-, monohydrate (8CI,9CI)

Cat. No.: B12298647
M. Wt: 372.11 g/mol
InChI Key: JWEOOFXTRSOJNN-UHFFFAOYSA-N
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Description

Uridine,2’-deoxy-5-iodo-, monohydrate (8CI,9CI), also known as Idoxuridine, is a synthetic nucleoside analog. It is structurally similar to thymidine, one of the four nucleosides in DNA. This compound is primarily used for its antiviral properties, particularly in the treatment of herpes simplex virus infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Uridine,2’-deoxy-5-iodo-, monohydrate involves the iodination of 2’-deoxyuridine. The process typically includes the following steps:

Industrial Production Methods: Industrial production of Uridine,2’-deoxy-5-iodo-, monohydrate follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Uridine,2’-deoxy-5-iodo-, monohydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, substitution with a thiol group would yield a thioether derivative .

Scientific Research Applications

Uridine,2’-deoxy-5-iodo-, monohydrate has a wide range of scientific research applications:

Mechanism of Action

Uridine,2’-deoxy-5-iodo-, monohydrate exerts its effects by incorporating into viral DNA in place of thymidine. This incorporation disrupts the normal function of viral DNA, inhibiting viral replication. The compound specifically targets viral DNA polymerases, preventing the synthesis of functional viral DNA .

Comparison with Similar Compounds

Uniqueness: Uridine,2’-deoxy-5-iodo-, monohydrate is unique due to its iodine atom at the 5-position, which enhances its antiviral activity. This modification allows it to effectively inhibit viral DNA synthesis, making it a potent antiviral agent .

Properties

Molecular Formula

C9H13IN2O6

Molecular Weight

372.11 g/mol

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione;hydrate

InChI

InChI=1S/C9H11IN2O5.H2O/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7;/h2,5-7,13-14H,1,3H2,(H,11,15,16);1H2

InChI Key

JWEOOFXTRSOJNN-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O.O

Origin of Product

United States

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